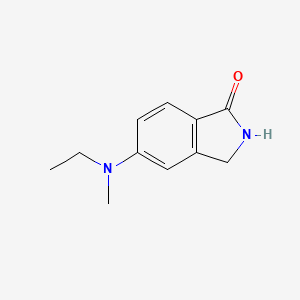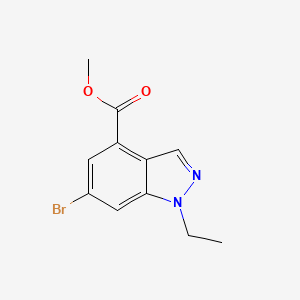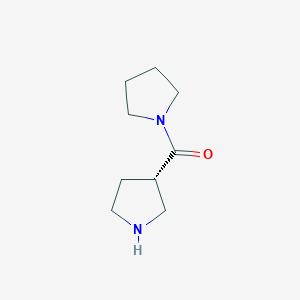
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an acetic acid group and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoindole structure, followed by the introduction of the phenylacetic acid moiety through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the isoindole ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is investigated for its therapeutic properties. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
Phthalic Acid Derivatives: Compounds like phthalic acid and its derivatives share structural similarities with the isoindole moiety.
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted forms are structurally related to the phenylacetic acid moiety.
Uniqueness: What sets Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- apart is the combination of the isoindole and phenylacetic acid structures, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler analogs.
Propriétés
Numéro CAS |
178933-91-0 |
|---|---|
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14(19)9-10-4-3-5-11(8-10)17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2,(H,18,19) |
Clé InChI |
KWTMJJGYSVVGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
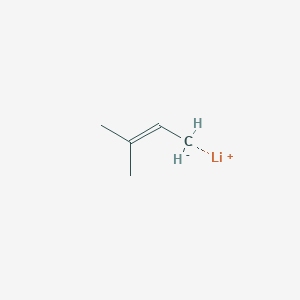
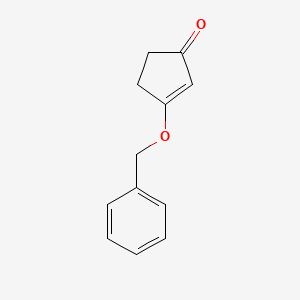

![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)

![1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8453447.png)
